3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid
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Overview
Description
3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorophenylacetic acid and tert-butyl carbamate.
Formation of Intermediate: The 3,4-difluorophenylacetic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Coupling Reaction: The acid chloride is then reacted with tert-butyl carbamate in the presence of a base like triethylamine (Et₃N) to form the Boc-protected amino acid intermediate.
Final Product Formation: The intermediate is then subjected to hydrolysis under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The difluorophenyl group can enhance binding affinity and selectivity, while the Boc-protected amino group can be deprotected to reveal a free amine, which can participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
3-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the difluorophenyl group, making it less reactive in certain substitution reactions.
3-((Tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid: Contains only one fluorine atom, which may result in different electronic properties and reactivity.
Uniqueness
3-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying fluorine’s effects in organic chemistry.
Properties
Molecular Formula |
C14H17F2NO4 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
CGLCNEVHQBQDGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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